molecular formula C20H24FN5O3 B1684361 Omecamtiv mecarbil CAS No. 873697-71-3

Omecamtiv mecarbil

Cat. No.: B1684361
CAS No.: 873697-71-3
M. Wt: 401.4 g/mol
InChI Key: RFUBTTPMWSKEIW-UHFFFAOYSA-N
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Scientific Research Applications

Omecamtiv mecarbil has a wide range of scientific research applications, particularly in the fields of:

Mechanism of Action

Target of Action

Omecamtiv Mecarbil is a cardiac-specific myosin activator . Myosin, a protein responsible for converting chemical energy into the mechanical force, is the primary target of this compound . This protein plays a crucial role in the contraction of the heart muscle .

Mode of Action

This compound interacts with its target, cardiac myosin, to enhance the formation and duration of effective myosin cross-bridges . This interaction improves energy utilization and allows myosin to strongly bind to actin, producing a power stroke that results in sarcomere shortening/contraction . This compound increases the rate of phosphate release from myosin by stabilizing the pre-powerstroke and the phosphate release states . This accelerates the transition of the actin-myosin complex from the weakly bound to the strongly bound state .

Biochemical Pathways

This compound affects the biochemical pathways involved in cardiac muscle contraction . By specifically targeting and activating myocardial ATPase, it enhances the formation and duration of effective myosin cross-bridges . This results in an increase in the number of myosin heads that are able to connect and pull on actin filaments during systole , thereby improving cardiac contractility independent of calcium fluxes .

Pharmacokinetics

This compound has linear pharmacokinetics with a mean half-life of approximately 20 hours after oral or intravenous administration . It is primarily cleared through metabolism by the CYP4 family through oxidative cleavage of a terminal carbamate moiety that resembles hydrolysis . The bioavailability for this compound solution was found to be 93.5% following rapid and extensive absorption .

Result of Action

The overall clinical result of this compound is an increase in left ventricular systolic ejection time and ejection fraction . This is achieved through the combination of increased and prolonged cross-bridge formation which prolongs myocardial contraction .

Safety and Hazards

In the GALACTIC-HF study, the cardiac myosin activator omecamtiv mecarbil compared with placebo reduced the risk of heart failure events or cardiovascular death in patients with heart failure with reduced ejection fraction . We explored the influence of atrial fibrillation or flutter (AFF) on the effectiveness of this compound .

Future Directions

The therapeutic goal of these drugs is to target cardiac myosins directly to modulate contractility and cardiac power output to alleviate symptoms that lead to heart failure and arrhythmias, without altering calcium signaling . In this Review, we discuss two classes of drugs that have been developed to either activate (omecamtiv mecarbil) or inhibit (mavacamten) cardiac contractility by binding to β -cardiac myosin (MYH7) .

Chemical Reactions Analysis

Omecamtiv mecarbil undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O3/c1-14-6-7-16(12-22-14)23-19(27)24-17-5-3-4-15(18(17)21)13-25-8-10-26(11-9-25)20(28)29-2/h3-7,12H,8-11,13H2,1-2H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUBTTPMWSKEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)NC2=CC=CC(=C2F)CN3CCN(CC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025949
Record name Methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873697-71-3
Record name Omecamtiv mecarbil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873697-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omecamtiv mecarbil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873697713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omecamtiv Mecarbil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11816
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl 4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-[2-fluoro-3-[3-(6-methylpyridin-3yl)ureido]benzyl]piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMECAMTIV MECARBIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M19539ERK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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